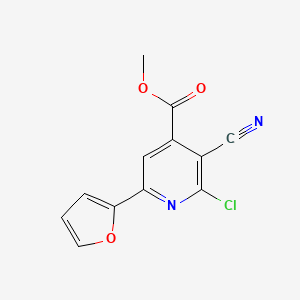
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate is a complex organic compound characterized by its unique structure, which includes a furan ring, a cyano group, and a chloro substituent on an isonicotinate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-cyanoisonicotinic acid with furan-2-carbaldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Amino derivatives from the reduction of the cyano group.
Substitution: Various substituted isonicotinates depending on the nucleophile used.
科学的研究の応用
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group can participate in hydrogen bonding or other interactions, while the furan ring can provide aromatic stability. The chloro substituent can influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
2-Chloro-3-cyano-6-methylpyridine: Similar structure but with a methyl group instead of a furan ring.
2-Methyl-3-(methylthio)furan: Contains a furan ring but with different substituents.
Ethyl 2-cyano-3-(furan-2-yl)prop-2-enoate: Similar furan ring and cyano group but different ester group.
Uniqueness
Methyl 2-chloro-3-cyano-6-(furan-2-yl)isonicotinate is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity
特性
分子式 |
C12H7ClN2O3 |
|---|---|
分子量 |
262.65 g/mol |
IUPAC名 |
methyl 2-chloro-3-cyano-6-(furan-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C12H7ClN2O3/c1-17-12(16)7-5-9(10-3-2-4-18-10)15-11(13)8(7)6-14/h2-5H,1H3 |
InChIキー |
BKBYIMLBPBALSX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1C#N)Cl)C2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1,1-Trifluoro-2-[(2,2,2-trifluoroethyl)sulfonyl]ethane](/img/structure/B14885976.png)


![(2E)-4-{[6-methyl-3-(propoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B14885982.png)
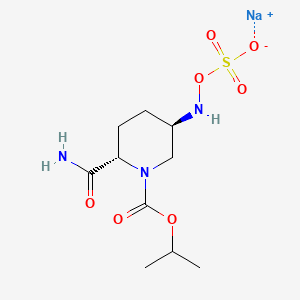
![(3AR,4R,5R,6AS)-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B14885997.png)


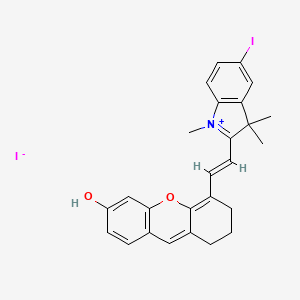
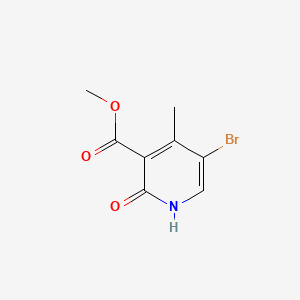
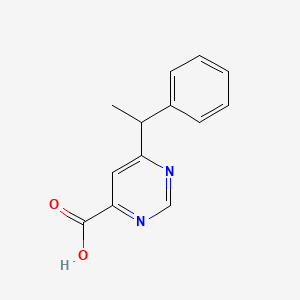
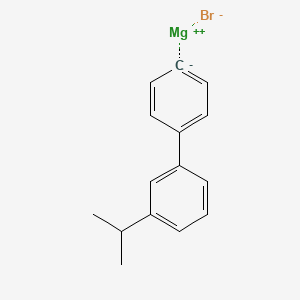
![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
